molecular formula C22H23N3O B6477240 1-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-2,2-diphenylethan-1-one CAS No. 2640878-57-3

1-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-2,2-diphenylethan-1-one

Cat. No.: B6477240
CAS No.: 2640878-57-3
M. Wt: 345.4 g/mol
InChI Key: CXYDNQDHGFTQGH-UHFFFAOYSA-N
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Description

1-{3-[(2-Methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-2,2-diphenylethan-1-one is a structurally complex small molecule featuring an azetidine ring (a four-membered nitrogen-containing heterocycle) substituted at the 3-position with a methylene-linked 2-methylimidazole moiety. The azetidine ring is further functionalized with a diphenyl-substituted ethanone group at the 1-position. This compound combines three pharmacophoric elements: (1) the imidazole ring, known for its role in hydrogen bonding and metal coordination in medicinal chemistry; (2) the azetidine scaffold, which enhances metabolic stability and bioavailability compared to larger heterocycles; and (3) the diphenylethanone group, which may contribute to lipophilicity and π-π interactions .

Properties

IUPAC Name

1-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]-2,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O/c1-17-23-12-13-24(17)14-18-15-25(16-18)22(26)21(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-13,18,21H,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXYDNQDHGFTQGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2CN(C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-2,2-diphenylethan-1-one typically involves multiple steps, starting with the preparation of the imidazole and azetidine intermediates. The imidazole ring can be synthesized through the condensation of glyoxal and ammonia, followed by methylation . The azetidine ring is often prepared via cyclization reactions involving appropriate precursors . The final step involves coupling the imidazole and azetidine intermediates with diphenylethanone under controlled conditions, such as using a base like potassium carbonate in an aprotic solvent .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-purity reagents, controlling reaction temperatures, and employing advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-2,2-diphenylethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols.

Major Products

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Alcohol derivatives of diphenylethanone.

    Substitution: Substituted azetidine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-2,2-diphenylethan-1-one involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity . The azetidine ring may enhance the compound’s binding affinity and specificity . The diphenylethanone moiety can contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Features Molecular Weight (g/mol) Biological/Physicochemical Properties Reference
1-{3-[(2-Methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-2,2-diphenylethan-1-one Azetidine + 2-methylimidazole + diphenylethanone ~373.45* High lipophilicity (logP ~3.8*); Potential CNS activity N/A
2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one Imidazole-oxadiazole hybrid + thioether + phenylethanone 406.47 Antibacterial activity (MIC: 8–16 µg/mL against S. aureus)
1-(3-{4-[(4-Fluorophenoxy)methyl]-1H-1,2,3-triazol-1-yl}azetidin-1-yl)-4-phenylbutan-1-one Azetidine-triazole hybrid + fluorophenoxy + phenylbutanone 394.45 Antifungal activity (IC₅₀: 12 µM vs. C. albicans)
3,5-Di(4',5'-diphenyl-1H-imidazol-1-yl)-1H-1,2,4-triazole Bis-imidazole-triazole hybrid ~532.58 Broad-spectrum antimicrobial activity
2-(1H-Imidazol-1-yl)-1-phenylethanol Imidazole + phenylethanol (alcohol derivative) 188.23 Intermediate for kinase inhibitors

*Calculated using ChemDraw.

Key Differentiators

Azetidine vs. Larger Heterocycles : The azetidine ring in the target compound confers rigidity and metabolic stability compared to five- or six-membered rings (e.g., piperidine or pyrrolidine) in analogues like 3,5-di(4',5'-diphenyl-1H-imidazol-1-yl)-1H-1,2,4-triazole . Smaller rings often improve binding entropy and reduce off-target effects.

Diphenylethanone vs.

Imidazole Substitution : The 2-methyl group on the imidazole ring may reduce susceptibility to oxidative metabolism compared to unsubstituted imidazoles, as seen in 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one .

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